Piperidin-4-ylmethyl benzoate
CAS No.:
Cat. No.: VC14229828
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17NO2 |
---|---|
Molecular Weight | 219.28 g/mol |
IUPAC Name | piperidin-4-ylmethyl benzoate |
Standard InChI | InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2 |
Standard InChI Key | ULIHZHNBRGICJW-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1COC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Piperidin-4-ylmethyl benzoate belongs to the class of piperidine derivatives, which are widely studied for their conformational flexibility and bioactive potential. The compound consists of a piperidine ring—a six-membered amine heterocycle—linked via a methylene bridge to a benzoate ester group. The piperidine ring typically adopts a chair conformation, stabilized by intramolecular hydrogen bonding, such as C–H⋯O interactions between the ring hydrogen and the ester carbonyl oxygen .
Pharmacological Activity and Mechanism of Action
Piperidin-4-ylmethyl benzoate’s pharmacological potential is inferred from studies on structurally related compounds. For instance, 4-benzoylpiperidine derivatives exhibit selective inhibition of glycine transporter 1 (GlyT1), a target implicated in neurological disorders such as schizophrenia and cognitive dysfunction . These inhibitors enhance synaptic glycine levels, potentiating NMDA receptor activity and offering a therapeutic avenue for neuropsychiatric conditions .
Additionally, piperidine-benzoate hybrids demonstrate interactions with cytochrome P450 enzymes, which are critical for drug metabolism. Modulating these enzymes could influence the pharmacokinetics of co-administered therapeutics. Preliminary cellular studies on analogs reveal effects on the MAPK/ERK signaling pathway, suggesting potential roles in regulating cell proliferation and apoptosis.
Comparative Analysis of Structural Analogs
The table below highlights key differences between piperidin-4-ylmethyl benzoate and related compounds, emphasizing structural variations and their implications for bioactivity:
The substitution pattern on the piperidine ring significantly influences receptor binding affinity and metabolic stability. For example, the 4-substituted derivatives generally exhibit enhanced GlyT1 inhibition compared to 2- or 3-substituted analogs .
Applications in Drug Discovery and Development
Piperidin-4-ylmethyl benzoate serves as a versatile intermediate in the synthesis of bioactive molecules. Its piperidine moiety is a common pharmacophore in central nervous system (CNS) drugs, contributing to blood-brain barrier penetration and target engagement . Current research explores its incorporation into:
-
Neurological therapeutics: GlyT1 inhibitors for schizophrenia .
-
Anticancer agents: MAPK/ERK pathway modulators.
-
Enzyme inhibitors: Cytochrome P450 substrates for drug-drug interaction studies.
Future Research Directions
Despite its promise, several knowledge gaps persist:
-
Synthetic Optimization: Developing high-yield, scalable synthesis routes.
-
Target Validation: Elucidating precise molecular targets using crystallography and binding assays.
-
Toxicological Profiling: Assessing acute and chronic toxicity in preclinical models.
Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully realize the therapeutic potential of piperidin-4-ylmethyl benzoate and its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume